molecular formula C16H13ClN2S B2540418 6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863001-14-3

6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole

Cat. No.: B2540418
CAS No.: 863001-14-3
M. Wt: 300.8
InChI Key: HOVPRRTVCGGNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a synthetic small molecule designed for neuroscience and medicinal chemistry research, particularly in the investigation of central nervous system (CNS) disorders. This compound belongs to a class of molecules where a benzothiazole core, a privileged scaffold in drug discovery, is strategically linked to a tetrahydroisoquinoline moiety . This structural combination is characteristic of ligands developed to interact with key CNS receptors . The primary research application of this compound is as a potential ligand for serotonergic and dopaminergic receptors. Structurally related analogs have demonstrated significant binding affinity for serotonin receptors such as 5-HT1A and 5-HT7, as well as dopamine D2-like receptors (D2, D3, D4) . For instance, a closely related compound, 5-Chloro-2-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole, has been documented with a Ki of 67 nM at the human 5-HT7 receptor . This makes such compounds valuable chemical tools for studying the pathophysiology and treatment of complex psychiatric and neurodegenerative diseases like schizophrenia, depression, and Alzheimer's disease . The mechanism of action for these multi-target-directed ligands (MTDLs) often involves simultaneous modulation of multiple receptor systems, which is a promising strategy for addressing the complex etiology of CNS disorders . Researchers can utilize this compound to probe receptor function, elucidate signaling pathways, and support the development of novel therapeutic agents. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

6-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c17-13-5-6-14-15(9-13)20-16(18-14)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVPRRTVCGGNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorinated benzothiazole derivative and a dihydroisoquinoline precursor, the reaction can be catalyzed by acids or bases to facilitate the cyclization process. The reaction conditions often involve elevated temperatures and the use of solvents like dichloromethane or ethanol to ensure proper solubility and reaction kinetics.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) to ensure the purity and yield of the final product. Post-reaction, the compound is purified using methods such as recrystallization or column chromatography.

Chemical Reactions Analysis

Alternative Pathways via Appel Reaction

Unexpected byproducts observed in Grignard reactions (e.g., p-chlorobenzene alkylating agents) highlight the role of Appel reaction conditions (CCl₄/PPh₃) for iodine substitution at the THIQ sidechain . This method facilitates styrene-like double bond formation in intermediates, critical for steric modulation .

Chlorination

Selective 6-position chlorination is achieved using:

  • POCl₃ in DMF at 80°C (2 h)

  • Yield : >90% for halogen retention .

Amide/Sulfonamide Derivatives

Post-synthetic modifications include:

  • Friedel-Crafts acylation (AlCl₃, CH₂Cl₂) for ketone introduction .

  • Sulfonylation with 2,4,6-trimethylbenzenesulfonyl chloride (DMAP, DCM) .

Reaction Optimization Data

ParameterConventional HeatingMicrowave-Assisted
Time24–48 h60 min
Yield40–60%65–85%
Purity (HPLC)95–97%98–99%

Stability and Reactivity Notes

  • Acid Sensitivity : Protonation at the THIQ nitrogen occurs in HCl/PrOH, forming stable hydrochlorides .

  • Oxidative Stability : Resists air oxidation under inert atmospheres but degrades in H₂O₂-containing media .

This compound’s synthetic versatility underscores its utility in antimicrobial and anticancer agent development, with structure-activity relationships (SAR) emphasizing the importance of the chloro-thiazole/THIQ pharmacophore .

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the prominent applications of 6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with a benzo[d]thiazole structure exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory and cognition. A study demonstrated that derivatives of benzo[d]thiazole showed promising results as AChE inhibitors, which could help mitigate symptoms associated with Alzheimer's disease by increasing acetylcholine levels in the brain .

Acetylcholinesterase Inhibition

The compound has been evaluated for its efficacy as an acetylcholinesterase inhibitor. A series of experiments conducted on similar compounds revealed that those containing thiazole and isoquinoline moieties exhibited strong AChE inhibitory activity. For instance, a derivative with an IC50 value of 2.7 µM was identified as particularly effective . This suggests that this compound could be a candidate for further development as a therapeutic agent for cognitive disorders.

Multi-Target Directed Ligands

In addition to its role as an AChE inhibitor, this compound is being explored within the framework of multi-target directed ligands (MTDLs). MTDLs aim to simultaneously target multiple pathways involved in disease processes, which is particularly relevant for complex conditions like depression and neurodegeneration. Research has shown that derivatives of benzo[d]thiazole fused with isoquinoline structures can act on various targets, including monoamine oxidase and cholinesterase . Such compounds have demonstrated significant activity in preclinical models, indicating their potential for treating conditions where multiple neurotransmitter systems are implicated.

Case Study 1: Alzheimer’s Disease

A study synthesized several thiazole derivatives and assessed their inhibitory effects on AChE. The most potent compound exhibited an IC50 value significantly lower than standard drugs used in clinical settings, suggesting a new avenue for drug development targeting Alzheimer's disease .

Case Study 2: Depression and Neurodegenerative Disorders

Research focused on the synthesis of MTDLs based on benzo[d]thiazole and isoquinoline showed that certain compounds could effectively inhibit both cholinesterase and monoamine oxidase enzymes. These findings were validated through behavioral tests in animal models, where treated subjects displayed reduced immobility times, indicative of antidepressant effects .

Summary Table: Key Findings on Applications

Application Target Activity IC50 Value (µM) Reference
Alzheimer’s DiseaseAcetylcholinesteraseStrong Inhibition2.7
DepressionMonoamine Oxidase BSignificant ActivityNot specified
Multi-target LigandsCholinesterase & MAOEffective InhibitionVarious

Mechanism of Action

The mechanism of action of 6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Nitro (4n) and dichloro (4p) derivatives exhibit higher melting points (260.1°C and 255.3°C, respectively) compared to methoxy or fluoro analogues, likely due to stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) .
  • Synthetic Yield : Electron-withdrawing groups (e.g., nitro in 4n, 86.40%) generally result in higher yields than electron-donating groups (e.g., methoxy in 4k, 71.83%) .
  • 6-Chloro vs.

MAO-B and BuChE Inhibition

  • 6-Nitro (4n) : Exhibits the highest MAO-B inhibition (IC₅₀ = 0.12 µM) among tested derivatives, attributed to strong electron-withdrawing effects enhancing target binding .
  • 6-Methoxy (4l) : Shows moderate MAO-B inhibition (IC₅₀ = 1.45 µM) but superior BuChE selectivity due to methoxy’s electron-donating properties .
  • 6-Fluoro (4m) : Demonstrates balanced MAO-B/BuChE inhibition (IC₅₀ = 0.89 µM and 2.31 µM, respectively), suggesting fluorine’s intermediate electronegativity supports dual-target activity .
  • 6-Chloro : While direct data are unavailable, chlorine’s electronegativity and steric bulk are predicted to yield MAO-B inhibition comparable to 6-fluoro derivatives but with improved metabolic stability .

Propoxy-Linked Analogues

Compound 4e (3,4-dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone incorporates a propoxy linker, enabling dual dihydroisoquinoline binding. This structural modification enhances MAO-B inhibition (IC₅₀ = 0.07 µM) but reduces selectivity for BuChE compared to the 6-chloro derivative .

Pharmacological Potential

The 6-chloro derivative’s predicted profile (moderate MAO-B inhibition, high lipophilicity) positions it as a candidate for diseases requiring sustained CNS exposure, such as Parkinson’s. In contrast, 6-nitro (4n) and propoxy-linked (4e) analogues may be prioritized for acute MAO-B suppression .

Biological Activity

6-Chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a benzothiazole moiety with a dihydroisoquinoline structure, which may contribute to its pharmacological properties. This article aims to explore its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's IUPAC name is 6-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole. Its molecular formula is C16H13ClN2SC_{16}H_{13}ClN_2S, and it has a molecular weight of 302.80 g/mol. The presence of chlorine and the unique heterocyclic structure are believed to enhance its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on benzothiazole derivatives have shown promising results against various bacterial strains, suggesting that the benzothiazole core may play a crucial role in this activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzothiazole DerivativeE. coli32 µg/mL
Benzothiazole DerivativeS. aureus16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For example, derivatives of benzothiazole have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
In a study evaluating various benzothiazole derivatives, it was found that the compound exhibited an IC50 value of 5.4 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics.

Neuroprotective Effects

The neuroprotective properties of compounds similar to this compound have also been investigated, particularly in the context of Alzheimer's disease. Research suggests that these compounds may act as acetylcholinesterase inhibitors, thereby increasing acetylcholine levels in the brain and enhancing cognitive function.

Research Findings:
A synthesized derivative showed an IC50 value of 2.7 µM for acetylcholinesterase inhibition, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound's ability to inhibit enzymes such as acetylcholinesterase is crucial for its neuroprotective effects.
  • Apoptosis Induction: It may trigger apoptotic pathways in cancer cells through various signaling mechanisms.
  • Antimicrobial Action: The interaction with bacterial cell membranes or metabolic pathways could explain its antimicrobial efficacy.

Q & A

Q. What are the common synthetic routes for 6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole derivatives?

  • Methodological Answer : Synthesis typically involves coupling benzo[d]thiazole scaffolds with dihydroisoquinoline moieties. Key approaches include:
  • CuAAC Chemistry : Reacting 2-azidobenzo[d]thiazole intermediates with alkynes under CuSO₄/ascorbic acid catalysis in tert-butanol/water (yields ~70-85%) .
  • Alkylation Reactions : Substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamides are treated with dihydroisoquinoline derivatives in DMF with triethylamine at 80°C, followed by recrystallization (yields 71–86%) .
  • Solvent-Free Friedel-Crafts Acylation : For fused derivatives, Eaton’s reagent (P₂O₅ in methanesulfonic acid) facilitates cyclization under eco-friendly conditions .

Q. How is structural characterization performed for these compounds?

  • Methodological Answer : Characterization relies on:
  • HPLC Purity Analysis : Compounds are validated for purity (>90%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent positions. For example, dihydroisoquinoline protons appear as multiplet signals at δ 2.5–4.0 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) are matched with theoretical values (e.g., 460.2 observed vs. 460.1 calculated) .

Advanced Research Questions

Q. How do tautomeric equilibria affect the synthesis of benzo[d]thiazole intermediates?

  • Methodological Answer : 2-Azidobenzo[d]thiazole exists in equilibrium with benzo[4,5]thiazolo[3,2-d]tetrazole (1a ⇆ 2a). Solvent polarity and substituents influence the ratio (e.g., 1.8:1 in CDCl₃, shifting to 1:1 after 1 hour). X-ray crystallography confirms tautomer dominance, guiding solvent selection (e.g., THF for CuI-catalyzed triazole formation) .

Q. What strategies optimize substituent effects on MAO-B and BuChE inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Electron-Withdrawing Groups : Nitro or halogen substituents at C6 of benzothiazole enhance MAO-B selectivity (IC₅₀ < 1 µM) .
  • Hydrophobic Linkers : Extending carbon chains between benzothiazole and dihydroisoquinoline improves blood-brain barrier permeability .
  • Chiral Centers : (R)-configured acetamides show 3-fold higher BuChE inhibition than (S)-isomers due to steric alignment with active sites .

Q. How can low yields in CuAAC reactions for triazole derivatives be addressed?

  • Methodological Answer : Optimize:
  • Catalyst System : Use CuI in THF instead of CuSO₄ in aqueous tert-butanol to reduce side reactions (yields increase from 60% to 85%) .
  • Microwave Assistance : Shorten reaction times (30 minutes vs. 2 hours) while maintaining regioselectivity .
  • Solvent-Free Conditions : Minimize tautomer interference by avoiding polar solvents .

Q. What in silico models predict logP and pharmacokinetic properties for these derivatives?

  • Methodological Answer : Computational tools include:
  • Chromatographic logP Prediction : Reverse-phase TLC correlates with octanol-water partitioning. Derivatives with benzimidazole substituents show logP > 3.5, indicating high lipophilicity .
  • Molecular Dynamics Simulations : Assess blood-brain barrier penetration using 3D models of dihydroisoquinoline scaffolds .
  • Docking Studies (AutoDock Vina) : Predict binding affinities to MAO-B (PDB: 2V5Z) and BuChE (PDB: 4TPK) with RMSD < 2.0 Å .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.